Medica 16 Medica 16 MEDICA 16 is an alpha,omega-dicarboxylic acid that is hexadecanedioic acid carrying methyl groups at positions 3 and 14. It is a free fatty acid 1 (FFA1/GPR40) receptor agonist and an ATP citrate lyase inhibitor, and exhibits hypolipidemic and antidiabetogenic properties. It has a role as an antilipemic drug, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor, an EC 2.3.3.8 (ATP citrate synthase) inhibitor, a G-protein-coupled receptor agonist and a hypoglycemic agent.
Brand Name: Vulcanchem
CAS No.: 87272-20-6
VCID: VC0004908
InChI: InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24)
SMILES: CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol

Medica 16

CAS No.: 87272-20-6

Cat. No.: VC0004908

Molecular Formula: C20H38O4

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Medica 16 - 87272-20-6

Specification

CAS No. 87272-20-6
Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
IUPAC Name 3,3,14,14-tetramethylhexadecanedioic acid
Standard InChI InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24)
Standard InChI Key HYSMCRNFENOHJH-UHFFFAOYSA-N
SMILES CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O
Canonical SMILES CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Medica 16 features a 16-carbon backbone with terminal carboxylic acid groups and four methyl substitutions at the β and β′ positions (C3 and C14). Its systematic IUPAC name, 3,3,14,14-tetramethylhexadecanedioic acid, reflects this architecture . The molecular formula C₂₀H₃₈O₄ corresponds to a molecular weight of 342.51 g/mol . Key structural attributes include:

PropertyValueSource
SMILESCC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O
InChI KeyHYSMCRNFENOHJH-UHFFFAOYSA-N
Density0.984 g/cm³
Solubility (DMSO)3.42 mg/mL (9.99 mM)

The compound’s rigidity, imparted by methyl groups, prevents β-oxidation, rendering it a non-metabolizable fatty acid analog . This property underpins its utility in probing lipid-mediated signaling without confounding metabolic breakdown.

Mechanisms of Action

ATP-Citrate Lyase Inhibition

Medica 16 suppresses ATP-citrate lyase (ACLY), a key enzyme linking glucose metabolism to lipid synthesis. By inhibiting ACLY, it reduces cytosolic acetyl-CoA pools, thereby downregulating fatty acid and cholesterol biosynthesis . In skeletal muscle, this inhibition decreases intracellular triglyceride (TG) content by 40–60%, concomitantly enhancing insulin sensitivity .

GPR40/GPR120 Agonism

As a selective agonist for GPR40 and partial agonist for GPR120, Medica 16 modulates free fatty acid (FFA) signaling pathways . GPR40 activation potentiates glucose-stimulated insulin secretion in pancreatic β-cells, while GPR120 agonism exerts anti-inflammatory effects in macrophages and adipocytes. These dual actions suggest synergistic benefits for metabolic and inflammatory disorders.

Hepatic Gluconeogenesis Suppression

In Zucker (fa/fa) rats, a model of obesity-induced insulin resistance, Medica 16 reduced hepatic glucose production by 35% under hyperinsulinemic-euglycemic clamp conditions . This effect correlates with diminished expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.

Preclinical Research Findings

Insulin Sensitization

A landmark 1997 study demonstrated that Medica 16 treatment in Zucker rats restored insulin responsiveness across multiple tissues :

ParameterChange vs. Control
Hepatic glucose output↓35%
Whole-body glucose uptake↑28%
Plasma FFA levels↓42%

Mechanistically, Medica 16 enhanced adipose tissue FFA reesterification, reducing FFA flux into circulation and mitigating lipotoxicity in liver and muscle .

Lipid-Lowering Effects

In rodent models of dyslipidemia, Medica 16 reduced serum triglycerides by 50% and LDL cholesterol by 30% within four weeks . These changes coincided with upregulated mitochondrial β-oxidation and suppressed de novo lipogenesis.

Therapeutic Implications

Metabolic Syndrome and Type 2 Diabetes

By concurrently enhancing insulin sensitivity, suppressing hepatic glucose output, and lowering circulating FFAs, Medica 16 addresses all hallmarks of metabolic syndrome. Clinical trials of GPR40 agonists (e.g., TAK-875) have validated this target, though hepatotoxicity concerns necessitate further optimization .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Medica 16’s dual inhibition of lipogenesis (via ACLY) and promotion of β-oxidation positions it as a candidate for NAFLD. In vitro, it reduces hepatocyte TG accumulation by 70% at 10 μM .

Neuropsychiatric Disorders

Emerging links between metabolic dysregulation and psychiatric conditions (e.g., depression, schizophrenia) suggest novel applications. In a 2022 cohort, 88% of patients with major depressive disorder exhibited metabolic dysfunction, highlighting the need for interventions like Medica 16 .

Challenges and Future Directions

Pharmacokinetic Optimization

Despite its efficacy, Medica 16’s poor oral bioavailability (<10% in rodents) and rapid renal clearance limit clinical translation . Prodrug strategies (e.g., esterification) and nanoparticle formulations are under investigation to enhance absorption.

Tissue-Specific Targeting

Off-target effects on cardiac and renal FFAs necessitate tissue-selective delivery systems. Conjugation to liver-directed ligands (e.g., galactose) could enhance hepatic specificity.

Clinical Trial Design

No human trials of Medica 16 have been conducted to date. Phase I studies should prioritize dose-ranging assessments of insulin sensitivity (HOMA-IR) and lipid profiles, while Phase II trials could explore its adjunctive role in NAFLD or treatment-resistant depression.

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